2-Chloro-6-ethoxyquinoline-3-carbonitrile
Overview
Description
2-Chloro-6-ethoxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H9ClN2O. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position, an ethoxy group at the sixth position, and a carbonitrile group at the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyquinoline-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-ethoxyquinoline.
Chlorination: The 6-ethoxyquinoline is then chlorinated at the second position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Cyanation: The final step involves the introduction of the carbonitrile group at the third position. This can be achieved through the reaction of the chlorinated intermediate with a cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Reduction: Aminoquinolines or aldehyde derivatives.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
2-Chloro-6-ethoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbonitrile: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
6-Ethoxyquinoline-3-carbonitrile: Lacks the chloro group, affecting its biological activity and synthetic applications.
2-Chloro-6-methoxyquinoline-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Uniqueness: 2-Chloro-6-ethoxyquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and ethoxy groups enhances its versatility in synthetic chemistry and its potential as a pharmacological agent.
Properties
IUPAC Name |
2-chloro-6-ethoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(13)15-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSJCLCHOALFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588993 | |
Record name | 2-Chloro-6-ethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937672-26-9 | |
Record name | 2-Chloro-6-ethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 937672-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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